1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione
Overview
Description
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is a heterocyclic compound that features a unique structure combining elements of benzimidazole and dioxin
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimycobacterial properties , suggesting that it may target enzymes or proteins essential to the survival of Mycobacterium species.
Mode of Action
It’s known that similar compounds interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the synthesis of cell wall components or disrupt metabolic processes essential for the survival of the bacteria .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Based on its potential antimycobacterial activity, it may lead to the death of mycobacterium species by disrupting essential cellular processes .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to human carbonic anhydrase isozyme II, inhibiting its activity . This interaction is crucial as carbonic anhydrases are involved in regulating pH and ion balance in cells. Additionally, 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol may interact with other biomolecules, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Furthermore, its interaction with carbonic anhydrase can impact cellular pH regulation, which is vital for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of carbonic anhydrase isozyme II is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This inhibition can lead to changes in cellular pH and ion balance, affecting various cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and enzyme function.
Dosage Effects in Animal Models
The effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the bicarbonate buffering system, which is essential for maintaining pH balance in cells . Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with carbonic anhydrase may localize it to regions where the enzyme is active, such as the cytoplasm or mitochondria. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the dioxino ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as thionyl chloride are often employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the parent compound.
Scientific Research Applications
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
- Ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Uniqueness
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is unique due to its combination of the benzimidazole and dioxin rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c14-9-10-5-3-7-8(4-6(5)11-9)13-2-1-12-7/h3-4H,1-2H2,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTXBVARJFBMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379486 | |
Record name | 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81864-47-3 | |
Record name | 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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